6-Methoxy-5-nitro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-nitro-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
The synthesis of 6-Methoxy-5-nitro-1-benzofuran-2-carboxamide typically involves the construction of the benzofuran ring followed by the introduction of the methoxy, nitro, and carboxamide groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran core. The nitro group can be introduced via nitration reactions, while the methoxy group can be added through methylation reactions. The carboxamide group is usually introduced through amidation reactions .
Analyse Chemischer Reaktionen
6-Methoxy-5-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Amidation: The carboxamide group can be modified through reactions with amines or other nucleophiles
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 6-Methoxy-5-nitro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage microbial cells. The compound may also inhibit certain enzymes or receptors involved in disease processes, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-5-nitro-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Used for its anti-inflammatory and anticancer properties.
Amiodarone: A well-known antiarrhythmic agent.
Each of these compounds has unique structural features and biological activities, making them valuable in different therapeutic and industrial applications.
Eigenschaften
CAS-Nummer |
88220-52-4 |
---|---|
Molekularformel |
C10H8N2O5 |
Molekulargewicht |
236.18 g/mol |
IUPAC-Name |
6-methoxy-5-nitro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C10H8N2O5/c1-16-8-4-7-5(2-6(8)12(14)15)3-9(17-7)10(11)13/h2-4H,1H3,(H2,11,13) |
InChI-Schlüssel |
FGEMOCWWOYZZEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=C(OC2=C1)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.